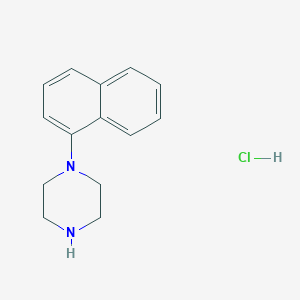

Clorhidrato de 1-(1-naftil)piperazina

Descripción general

Descripción

Synthesis Analysis

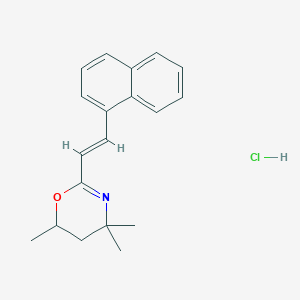

The synthesis of “1-(1-Naphthyl)piperazine hydrochloride” involves chemical processes that yield the compound through a series of reactions. While specific synthesis methods for “1-(1-Naphthyl)piperazine hydrochloride” were not detailed in the found literature, related compounds have been synthesized through reactions involving naphthylamine hydrochlorides and diethanolamine hydrochloride, leading to the production of naphthylpiperazines. These processes often involve steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis to achieve the desired product (Červená et al., 1975).

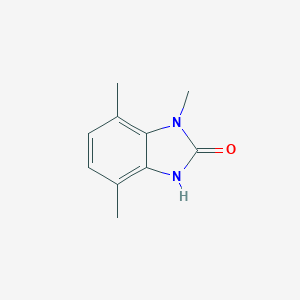

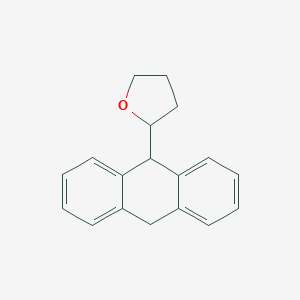

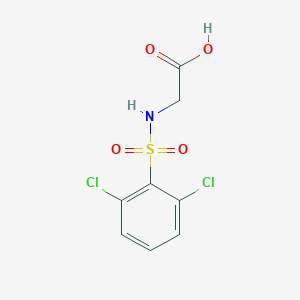

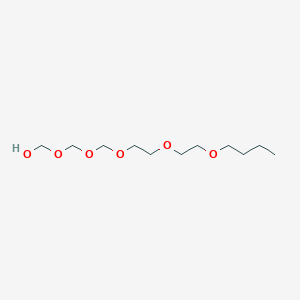

Molecular Structure Analysis

The molecular structure of “1-(1-Naphthyl)piperazine hydrochloride” includes a naphthyl group attached to a piperazine ring, which is a significant factor in its interaction with serotonin receptors. The structure is crucial for its binding affinity and its agonistic or antagonistic properties on central and peripheral serotonin receptors. This interaction is evidenced by its effects on serotonin turnover and serum corticosterone concentrations in in vivo studies, suggesting activation of central serotonin receptors while behaving antagonistically at peripheral receptors (Fuller et al., 1986).

Chemical Reactions and Properties

“1-(1-Naphthyl)piperazine hydrochloride” undergoes various chemical reactions, indicating its versatility in chemical synthesis and potential for forming complex compounds. The reactions it undergoes, such as those with thiols to form N,S-substituted compounds, highlight its reactive nature and potential for further modification and application in creating new chemical entities with diverse biological activities. These properties are explored in the synthesis and characterization of novel compounds, demonstrating its utility in chemical research (Ibiş et al., 2015).

Physical Properties Analysis

The physical properties of “1-(1-Naphthyl)piperazine hydrochloride”, such as solubility, melting point, and stability, are essential for its application and handling in research and potential therapeutic uses. While specific details on the physical properties were not found in the available literature, such properties are critical for determining the compound's suitability for various experimental and therapeutic contexts.

Chemical Properties Analysis

The chemical properties of “1-(1-Naphthyl)piperazine hydrochloride”, including its reactivity, pharmacological effects, and interactions with biological molecules, make it a compound of interest for scientific research. Its ability to interact with serotonin receptors, affecting serotonin turnover and impacting behavioral and physiological responses, highlights its chemical and pharmacological significance (Fuller et al., 1986).

Aplicaciones Científicas De Investigación

Agonista del receptor de serotonina

“Clorhidrato de 1-(1-naftil)piperazina” actúa como un agonista del receptor de serotonina 5-HT1 . Esto significa que puede unirse y activar estos receptores, que son un tipo de proteína que se encuentra en el cerebro. Esto puede tener varios efectos en el estado de ánimo, el apetito y otras funciones fisiológicas .

Antagonista del receptor de serotonina

Además de ser un agonista del receptor 5-HT1, este compuesto también actúa como un antagonista del receptor de serotonina 5-HT2 . Esto significa que puede unirse a estos receptores y bloquear su activación, lo que puede tener implicaciones para el tratamiento de afecciones como la depresión y la ansiedad

Mecanismo De Acción

Target of Action

1-(1-Naphthyl)piperazine hydrochloride, also known as 1-NP, is a serotonergic ligand . It primarily targets multiple serotonin (5-HT) receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and other functions in the body .

Mode of Action

1-NP acts as a non-selective, mixed serotonergic agent . It exerts partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors . At the same time, it antagonizes the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . This means that it can both activate and inhibit serotonin receptors, depending on the receptor subtype.

Biochemical Pathways

These pathways are involved in various physiological processes, including mood regulation, sleep, and cognition .

Result of Action

The molecular and cellular effects of 1-NP’s action are likely related to its interaction with serotonin receptors. By acting as an agonist or antagonist at these receptors, 1-NP can modulate the activity of the serotonergic system, potentially influencing mood, anxiety, sleep, and other physiological processes .

Safety and Hazards

Propiedades

IUPAC Name |

1-naphthalen-1-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908803 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

104113-71-5 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104113-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research indicates that blocking the 5-HT2 receptor with 1-(1-Naphthyl)piperazine hydrochloride did not alter the pain-relieving effect produced by intrathecal serotonin administration. [] This suggests that the 5-HT2 receptor subtype is likely not a primary mediator of serotonin-induced antinociception in the spinal cord, at least within the parameters of this study. The findings highlight the complex interplay of different serotonin receptor subtypes in modulating pain perception. Further research could explore potential indirect interactions or the role of 5-HT2 receptors in other pain pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)

![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)